"spectroscopic data for 2-(2,6-dimethylphenyl)azetidine"
"spectroscopic data for 2-(2,6-dimethylphenyl)azetidine"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-dimethylphenyl)azetidine
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, represent a critical structural motif in modern medicinal chemistry. Their unique, strained-ring system imparts conformational rigidity and serves as a versatile scaffold for developing novel therapeutic agents, from antibacterial to anticancer drugs[1][2]. The compound 2-(2,6-dimethylphenyl)azetidine (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is a subject of interest for its potential applications in drug discovery and materials science.[3][4]
Unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,6-dimethylphenyl)azetidine and establishes detailed, field-proven protocols for its characterization. As no complete experimental dataset is publicly available, this document synthesizes predictive data based on first principles of spectroscopy and data from analogous structures, offering researchers a robust framework for analysis and verification.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 2-(2,6-dimethylphenyl)azetidine features a secondary amine within the azetidine ring and a sterically hindered 2,6-dimethylphenyl group at the 2-position. This arrangement dictates a unique spectroscopic fingerprint.
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Azetidine Ring: A strained, four-membered aliphatic ring containing one nitrogen atom. The protons on this ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
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2,6-Dimethylphenyl Group: A symmetrically substituted aromatic ring. The symmetry will result in fewer unique signals in NMR spectroscopy than a non-symmetrically substituted phenyl group. The two methyl groups are chemically equivalent.
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Secondary Amine (N-H): The proton on the nitrogen is exchangeable and its signal in ¹H NMR can be broad and its position variable. It will show a characteristic stretching frequency in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2,6-dimethylphenyl)azetidine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide definitive structural confirmation.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum (in CDCl₃, 400 MHz) would display signals corresponding to the aromatic, azetidine, and methyl protons.
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Aromatic Protons (δ 7.0-7.2 ppm): The 2,6-dimethylphenyl group has three aromatic protons. The two protons meta to the azetidine substituent are equivalent, as are the two ortho methyl groups. This symmetry leads to an expected doublet for the two meta protons and a triplet for the para proton.
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Azetidine CH Proton (δ ~4.0-4.5 ppm): The single proton at the C2 position (methine proton, CH-Ar) is expected to be a triplet or multiplet due to coupling with the adjacent CH₂ protons.
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Azetidine CH₂ Protons (δ ~3.0-3.8 ppm & ~2.2-2.8 ppm): The two sets of methylene protons on the azetidine ring (C3 and C4) are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling with each other and the C2 proton.
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Methyl Protons (δ ~2.4 ppm): The two equivalent methyl groups on the phenyl ring will appear as a sharp singlet, integrating to six protons.
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Amine Proton (N-H) (δ variable, ~1.5-3.0 ppm): This signal is often broad and its chemical shift is highly dependent on concentration and solvent. It may not show clear coupling and can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 8 distinct signals due to the molecule's symmetry.
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Aromatic Carbons (δ 120-145 ppm): Four signals are expected: one for the ipso-carbon attached to the azetidine ring, one for the two equivalent ortho-carbons bearing methyl groups, one for the two equivalent meta-carbons, and one for the para-carbon.
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Azetidine Carbons (δ 40-70 ppm): Three aliphatic signals are predicted for the three carbons of the azetidine ring (C2, C3, and C4). The C2 carbon directly attached to the aromatic ring will be the most downfield of the three.
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Methyl Carbons (δ ~20 ppm): One signal is expected for the two equivalent methyl carbons.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
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Sample Preparation:
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Accurately weigh 5-10 mg of purified 2-(2,6-dimethylphenyl)azetidine.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[5]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup (400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
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Data Acquisition:
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¹H NMR: Acquire a proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans than ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a longer relaxation delay (e.g., 2 seconds).
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2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.
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NMR Data Analysis Workflow
The process from data acquisition to structural confirmation follows a logical pathway.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule.
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Molecular Ion: The primary ion observed would be the protonated molecule, [M+H]⁺.
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Predicted m/z:
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[M+H]⁺: 162.12773
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[M+Na]⁺: 184.10967
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These predictions are based on the compound's molecular formula C₁₁H₁₅N.[4]
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Predicted Fragmentation Pathways (EI-MS)
Electron Ionization (EI) is a higher-energy technique that causes fragmentation. Key predicted fragments include:
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α-Cleavage: The bond between C2 and C3 of the azetidine ring is prone to cleavage, leading to the formation of a stable benzylic cation.
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Ring Opening: The azetidine ring can undergo cleavage to lose ethene (C₂H₄), a common fragmentation pathway for such rings.
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Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the dimethylphenyl moiety.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for ESI-MS Data Acquisition
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Sample Preparation:
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Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.
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Add a small amount of formic acid (~0.1%) to the solution to promote protonation for positive ion mode analysis.
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Instrument Setup (ESI-QTOF or similar):
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min).
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Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.
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Data Acquisition:
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Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
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For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements, which can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions
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N-H Stretch (3300-3500 cm⁻¹): A moderate, sharp peak characteristic of a secondary amine.
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Aromatic C-H Stretch (>3000 cm⁻¹): A series of sharp, medium-to-weak bands just above 3000 cm⁻¹.
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Aliphatic C-H Stretch (<3000 cm⁻¹): Strong bands just below 3000 cm⁻¹ corresponding to the CH, CH₂, and CH₃ groups.
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Aromatic C=C Bending (1600-1450 cm⁻¹): Several sharp bands of varying intensity in the fingerprint region.
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C-N Stretch (1250-1020 cm⁻¹): A medium-intensity band associated with the amine C-N bond.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean.
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Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
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Sample Analysis:
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Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
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Summary of Predicted Spectroscopic Data
The following table summarizes the key predicted data points for the characterization of 2-(2,6-dimethylphenyl)azetidine.
| Technique | Feature | Predicted Value / Range |
| ¹H NMR | Aromatic H | δ 7.0-7.2 ppm (m, 3H) |
| Azetidine CH | δ 4.0-4.5 ppm (m, 1H) | |
| Azetidine CH₂ | δ 2.2-3.8 ppm (m, 4H) | |
| Methyl H | δ ~2.4 ppm (s, 6H) | |
| Amine H | δ 1.5-3.0 ppm (br s, 1H) | |
| ¹³C NMR | Aromatic C | δ 120-145 ppm (4 signals) |
| Azetidine C | δ 40-70 ppm (3 signals) | |
| Methyl C | δ ~20 ppm (1 signal) | |
| Mass Spec (ESI) | [M+H]⁺ | m/z 162.12773 |
| [M+Na]⁺ | m/z 184.10967 | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |
| Aromatic C=C Bend | ~1450-1600 cm⁻¹ |
Conclusion
The structural elucidation of 2-(2,6-dimethylphenyl)azetidine relies on a synergistic application of modern spectroscopic techniques. This guide provides a predictive framework and robust experimental protocols for its complete characterization using NMR, Mass Spectrometry, and IR spectroscopy. By understanding the expected spectral features and following validated methodologies, researchers in drug development and chemical synthesis can confidently verify the identity, purity, and structure of this valuable heterocyclic compound, ensuring the integrity and reproducibility of their scientific findings.
References
- Vertex AI Search Grounding API. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines.
- The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- EvitaChem. (n.d.). N-(2,6-Dimethylphenyl)azetidine.
- PubChemLite. (n.d.). 2-(2,6-dimethylphenyl)azetidine (C11H15N).
- ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
- INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- National Institutes of Health. (n.d.). Azetidine. PubChem.
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
